![molecular formula C9H10N2S B15358807 2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
2-Thieno[3,2-b]pyridin-5-yl-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thieno[3,2-b]pyridin-5-ylethanamine is a heterocyclic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-thieno[3,2-b]pyridin-5-ylethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as thieno[3,2-b]pyridine derivatives, followed by functional group modifications. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of 2-thieno[3,2-b]pyridin-5-ylethanamine involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Thieno[3,2-b]pyridin-5-ylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Thieno[3,2-b]pyridin-5-ylethanamine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties.
Medicine: It has potential therapeutic uses, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
2-Thieno[3,2-b]pyridin-5-ylethanamine is similar to other thienopyridine derivatives, such as thieno[2,3-b]pyridine and thieno[3,4-b]pyridine[_{{{CITATION{{{_3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... it is unique in its specific structural features and biological activities. These differences make it valuable for specific applications where other compounds may not be as effective.
Vergleich Mit ähnlichen Verbindungen
Thieno[2,3-b]pyridine
Thieno[3,4-b]pyridine
Thieno[2,3-d]pyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C9H10N2S |
|---|---|
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
2-thieno[3,2-b]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H10N2S/c10-5-3-7-1-2-9-8(11-7)4-6-12-9/h1-2,4,6H,3,5,10H2 |
InChI-Schlüssel |
QXUAKHFENWSACM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CS2)N=C1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



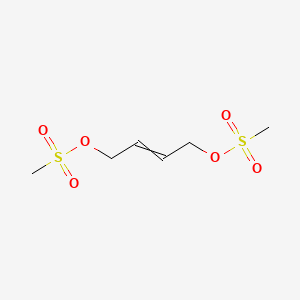

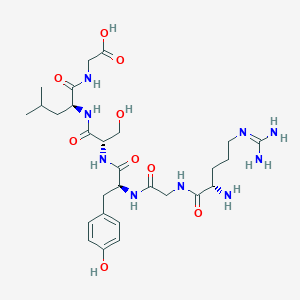
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
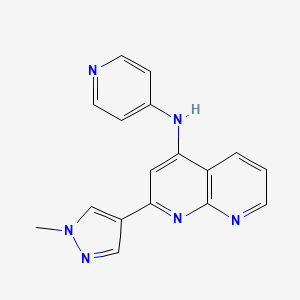
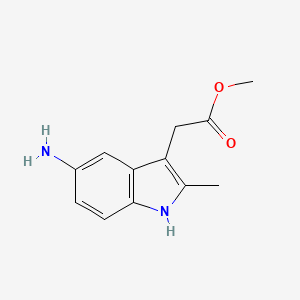
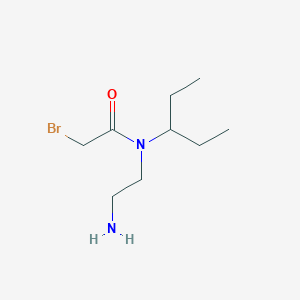
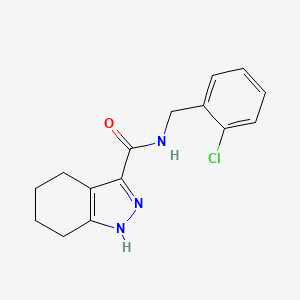
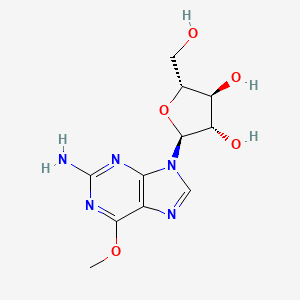
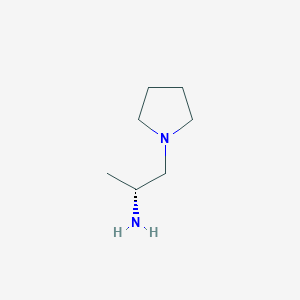
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
